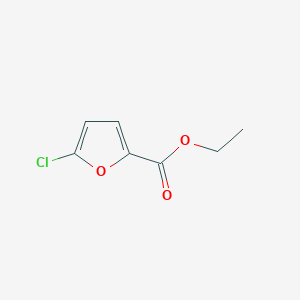
Ethyl 5-chlorofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chlorofuran-2-carboxylate is an organic compound that belongs to the class of furan carboxylic acid esters. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of Ethyl 5-chlorofuran-2-carboxylate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
Ethyl acetoacetate, Chlorine gas, Sodium hydroxide, Acetic acid, Furan
Reaction
Step 1: Ethyl acetoacetate is reacted with sodium hydroxide to form the sodium salt of ethyl acetoacetate., Step 2: Chlorine gas is bubbled through the sodium salt of ethyl acetoacetate in the presence of acetic acid to form ethyl 3-chloro-3-oxobutanoate., Step 3: Ethyl 3-chloro-3-oxobutanoate is reacted with furan in the presence of a Lewis acid catalyst to form ethyl 5-chlorofuran-2-carboxylate.
Mecanismo De Acción
The mechanism of action of Ethyl 5-chlorofuran-2-carboxylate is not well understood. However, it is believed to act as an electrophile due to the presence of a carbonyl group in its structure. This electrophilic nature allows Ethyl 5-chlorofuran-2-carboxylate to react with nucleophiles, leading to the formation of various bioactive compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyl 5-chlorofuran-2-carboxylate are not well studied. However, it is believed to have potential applications in the treatment of various diseases, including cancer and inflammation. Furthermore, Ethyl 5-chlorofuran-2-carboxylate has been shown to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 5-chlorofuran-2-carboxylate in lab experiments is its unique chemical properties, which make it an excellent reagent for organic synthesis. Furthermore, Ethyl 5-chlorofuran-2-carboxylate is readily available and relatively inexpensive, making it an attractive option for researchers. However, one of the limitations of using Ethyl 5-chlorofuran-2-carboxylate is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on Ethyl 5-chlorofuran-2-carboxylate. One of the potential directions is the development of new synthetic methods for Ethyl 5-chlorofuran-2-carboxylate and its derivatives. Furthermore, the investigation of its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases, is an exciting area of research. Finally, the study of the biochemical and physiological effects of Ethyl 5-chlorofuran-2-carboxylate can provide valuable insights into its potential applications in various fields.
Conclusion:
In conclusion, Ethyl 5-chlorofuran-2-carboxylate is a unique organic compound with various scientific research applications. Its unique chemical properties make it an excellent reagent for organic synthesis, and its potential applications in the treatment of various diseases make it an attractive option for researchers. However, its potential toxicity requires careful handling and disposal. Future research on Ethyl 5-chlorofuran-2-carboxylate can provide valuable insights into its potential applications in various fields.
Aplicaciones Científicas De Investigación
Ethyl 5-chlorofuran-2-carboxylate has various scientific research applications due to its unique chemical properties. It is widely used as a reagent in organic synthesis, particularly in the synthesis of bioactive compounds. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Furthermore, Ethyl 5-chlorofuran-2-carboxylate is used as a solvent in the chemical industry due to its excellent solubility in organic solvents.
Propiedades
IUPAC Name |
ethyl 5-chlorofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBNSRFLRNKOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-furancarboxylic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

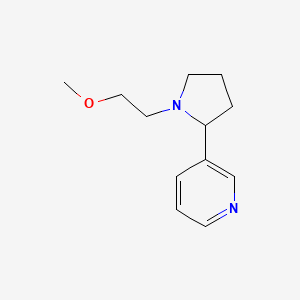
![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)
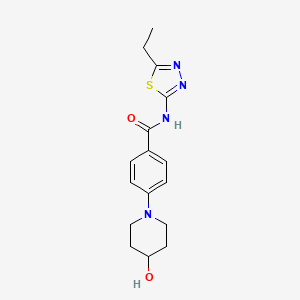
![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)
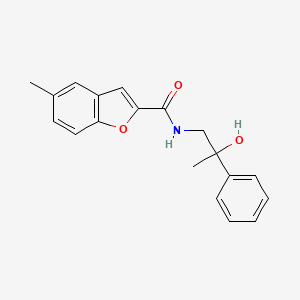
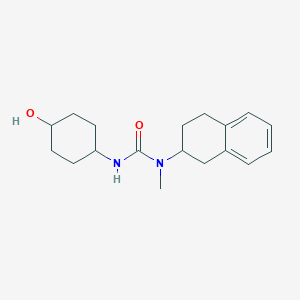
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)
![2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide](/img/structure/B6640072.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[(2-hydroxy-2-methylpropyl)-methylamino]ethanone](/img/structure/B6640075.png)
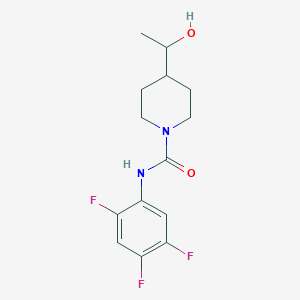
![2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide](/img/structure/B6640107.png)
![1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
![1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)